molecular formula C11H8ClFN2O2 B8440813 1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl chloride

1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl chloride

Cat. No. B8440813
M. Wt: 254.64 g/mol
InChI Key: PRYRUPXADBKMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C11H8ClFN2O2 and its molecular weight is 254.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-methoxypyrazole-3-carbonyl chloride

InChI

InChI=1S/C11H8ClFN2O2/c1-17-10-6-8(11(12)16)14-15(10)9-5-3-2-4-7(9)13/h2-6H,1H3

InChI Key

PRYRUPXADBKMKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2F)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-(2-fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (39.1 g, 167 mmol) in 2-methyltetrahydrofuran (300 ml) was cooled to 0° C. and DMF (293 μl, 3.81 mmol) was added. Oxalyl chloride (23.1 g, 182 mmol) was added dropwise. After 16 h at room temperature ca. 100 ml of the solvent were removed by distillation. The resulting suspension of the title compound was used directly in the next step.
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
293 μL
Type
reactant
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three

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